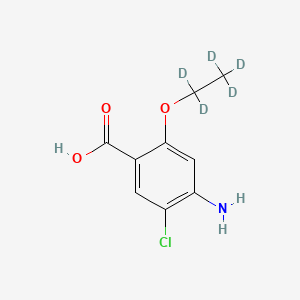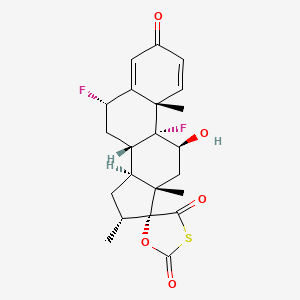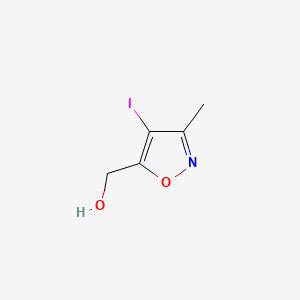
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-5-chloro-2-ethoxybenzoic Acid-d5” is a chemical compound with the molecular formula C9H10NO3Cl . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CCOc1cc(N)c(Cl)cc1C(O)=O . The InChI representation is 1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.63 . More detailed properties such as density, melting point, boiling point, etc., are not provided in the search results.
Applications De Recherche Scientifique
Synthesis of Derivatives and Complex Compounds
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 serves as a foundational compound in the synthesis of various derivatives and complex structures, contributing to metabolic studies and the development of pharmaceuticals. It's utilized in the synthesis of 4‐chloro‐7‐ethoxy‐2(3H)‐benzoxazolone‐6‐carboxylic acid, a derivative that plays a crucial role in the metabolic studies of mosapride, a potential gastroprokinetic agent. This process involves multiple steps and intermediates, showcasing the compound's versatility in complex chemical reactions (Kato & Morie, 1996).
Antiparasitic Activities
The compound demonstrates significant potential in the realm of antiparasitic drugs. Studies have highlighted its utility in creating antiparasitic agents, particularly its derivatives showing strong anticoccidial activity. These derivatives, especially those containing 2-alkoxy, alkythio, and alkylamino groups, exhibit potent effects, underscoring the compound's relevance in developing treatments for parasitic infections (Rogers et al., 1964).
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents is one such application. These compounds have shown moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains, indicating the compound's potential in combating infections (Sah et al., 2014).
Structural and Crystallographic Studies
This compound is instrumental in structural and crystallographic research. It's used in the synthesis of various compounds whose crystal structures have been extensively studied. These studies provide valuable insights into the molecular geometry, bonding, and interactions of these compounds, contributing to our understanding of chemical behavior and properties (Ding et al., 2008).
Spectroscopic Analysis and Optical Properties
The compound is also significant in spectroscopic analysis and the study of optical properties. For instance, the solid-phase FTIR and FT-Raman spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded and interpreted, providing insights into the molecule's structure and behavior. This research contributes to the fields of material science and molecular physics, offering a deeper understanding of molecular vibrations and electronic properties (Poiyamozhi et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYOMHQGQZRLC-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)





![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

